molecular formula C28H30N2O4S B11119245 4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11119245
M. Wt: 490.6 g/mol
InChI Key: LXEZCXUBSFPYDC-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(BENZYLOXY)BENZOYL]-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzyloxybenzoyl group, a diethylaminoethyl group, a hydroxy group, and a thiophene ring

Preparation Methods

The synthesis of 4-[4-(BENZYLOXY)BENZOYL]-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the benzyloxybenzoyl group and the incorporation of the diethylaminoethyl and thiophene groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[4-(BENZYLOXY)BENZOYL]-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include those with structural similarities, such as other benzyloxybenzoyl derivatives or compounds with diethylaminoethyl and thiophene groups. These compounds may have similar chemical properties but differ in their biological activities and applications.

Properties

Molecular Formula

C28H30N2O4S

Molecular Weight

490.6 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H30N2O4S/c1-3-29(4-2)16-17-30-25(23-11-8-18-35-23)24(27(32)28(30)33)26(31)21-12-14-22(15-13-21)34-19-20-9-6-5-7-10-20/h5-15,18,25,31H,3-4,16-17,19H2,1-2H3/b26-24-

InChI Key

LXEZCXUBSFPYDC-LCUIJRPUSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC=C3)/O)/C(=O)C1=O)C4=CC=CS4

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.